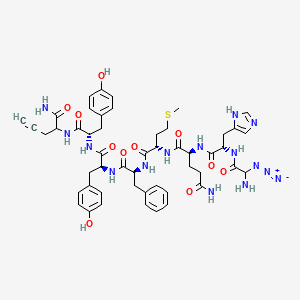
N3-GHQMFYYPra-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-GHQMFYYPra-NH2 is a synthetic peptide ligand known for its interaction with the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1).
Preparation Methods
The synthesis of N3-GHQMFYYPra-NH2 typically involves standard Na-Fmoc chemistry on Rink amide MBHA resin. The process includes coupling reactions with in situ-activating reagents such as HBTU and HOBt in the presence of DIPEA to generate HOBt esters . Additionally, the Staudinger Reaction can be employed to convert azides to amines, providing a mild reduction method .
Chemical Reactions Analysis
N3-GHQMFYYPra-NH2 undergoes various chemical reactions, including:
Reduction: The Staudinger Reaction is a notable reduction method where triphenylphosphine reacts with the azide to generate a phosphazide, which loses nitrogen to form an iminophosphorane.
Substitution: Azides can act as nucleophiles in S_N2 reactions, allowing for the displacement of groups such as -OH with inversion of configuration.
Scientific Research Applications
N3-GHQMFYYPra-NH2 has several scientific research applications:
Medicinal Chemistry: It acts as a ligand for VEGFR1, making it valuable in the study of angiogenesis and cancer research.
Biological Research: The compound is used to investigate the modulation of angiogenesis and the role of VEGFR1 in various biological processes.
Industrial Applications: Its synthetic versatility allows for the exploration of new peptide-based materials and drugs.
Mechanism of Action
N3-GHQMFYYPra-NH2 exerts its effects by binding to VEGFR1, a receptor involved in the regulation of angiogenesis. The binding leads to the activation of several signaling cascades, including the production of diacylglycerol and inositol 1,4,5-trisphosphate, and the activation of protein kinase C. This process mediates the phosphorylation of various proteins, promoting cell proliferation, survival, and angiogenesis .
Comparison with Similar Compounds
N3-GHQMFYYPra-NH2 can be compared with other peptide ligands targeting VEGFR1. Similar compounds include:
BDBM50221338: Another ligand for VEGFR1 with similar binding properties.
CHEMBL251540: A compound with comparable affinity for VEGFR1.
This compound stands out due to its specific sequence and the unique synthetic route employed in its preparation, which provides distinct advantages in terms of stability and binding affinity .
Properties
Molecular Formula |
C50H61N15O11S |
|---|---|
Molecular Weight |
1080.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-amino-2-azidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(1-amino-1-oxopent-4-yn-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C50H61N15O11S/c1-3-7-34(43(53)69)57-46(72)38(23-29-10-14-32(66)15-11-29)61-48(74)39(24-30-12-16-33(67)17-13-30)62-47(73)37(22-28-8-5-4-6-9-28)60-45(71)36(20-21-77-2)59-44(70)35(18-19-41(51)68)58-49(75)40(25-31-26-55-27-56-31)63-50(76)42(52)64-65-54/h1,4-6,8-17,26-27,34-40,42,66-67H,7,18-25,52H2,2H3,(H2,51,68)(H2,53,69)(H,55,56)(H,57,72)(H,58,75)(H,59,70)(H,60,71)(H,61,74)(H,62,73)(H,63,76)/t34?,35-,36-,37-,38-,39-,40-,42?/m0/s1 |
InChI Key |
WFAPVEQHLBEDFX-OPPKEQMHSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NC(CC#C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(N)N=[N+]=[N-] |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC#C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


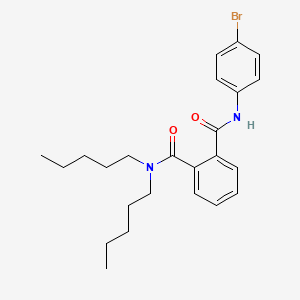
![N1-[4-(Phenylmethoxy)phenyl]-D-glutamine](/img/structure/B10851503.png)
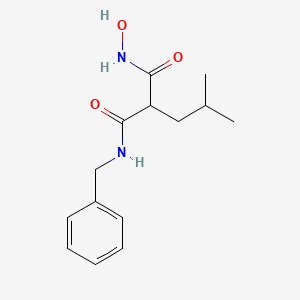
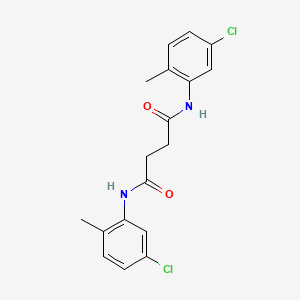
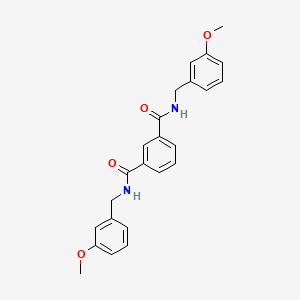
![2-[4-(3-Chlorobenzyloxy)benzyl]aminoacetamide](/img/structure/B10851534.png)

![N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851539.png)
![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)

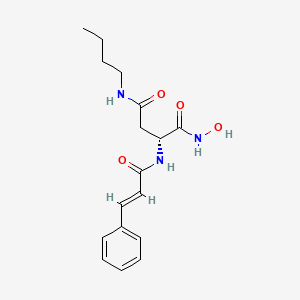
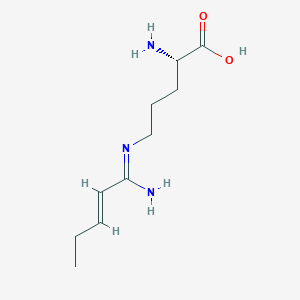
![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)
![N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine](/img/structure/B10851574.png)
